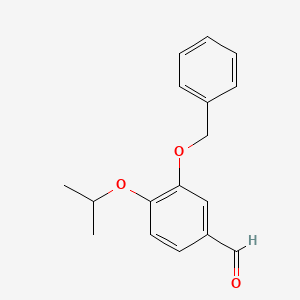

3-(Benzyloxy)-4-isopropoxybenzaldehyde

Description

3-(Benzyloxy)-4-isopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.3 g/mol. The compound’s structure combines electron-donating alkoxy groups with a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis. Key characteristics include:

- High lipophilicity due to the bulky benzyloxy and branched isopropoxy substituents.

- Reactivity: The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation) and nucleophilic additions.

Properties

IUPAC Name |

3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-isopropoxybenzaldehyde typically involves the following steps:

Formation of Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzaldehyde derivative under acidic conditions.

Introduction of Isopropoxy Group: The isopropoxy group is introduced via the reaction of isopropyl alcohol with the intermediate compound, often using a base such as sodium hydroxide to facilitate the reaction.

Final Aldehyde Formation: The final step involves the oxidation of the intermediate compound to form the aldehyde group, typically using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The benzyloxy and isopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 3-(Benzyloxy)-4-isopropoxybenzoic acid.

Reduction: 3-(Benzyloxy)-4-isopropoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-isopropoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-isopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The benzyloxy and isopropoxy groups can influence the compound’s reactivity and interactions with other molecules through steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Benzyloxy)-4-isopropoxybenzaldehyde with analogous compounds, emphasizing substituent effects:

Substituent Effects on Properties

Positional Isomerism

- 3-Benzyloxy vs. 4-Benzyloxy : The position of the benzyloxy group significantly impacts electronic and steric effects. For example, 3-substituted boronic acids (as in ) may exhibit different reactivity in cross-coupling reactions compared to 4-substituted isomers due to steric hindrance near the reactive site.

Functional Group Variations

- Aldehyde vs. Boronic Acid : The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic additions) compared to boronic acids, which are pivotal in Suzuki-Miyaura couplings .

- Dimethylaminomethyl vs. Benzyloxy: The dimethylaminomethyl group in introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents—a contrast to the lipophilic benzyloxy group.

Lipophilicity and Solubility

- The benzyloxy and isopropoxy groups in the target compound increase logP (octanol-water partition coefficient), favoring solubility in organic solvents. In contrast, boronic acids (e.g., ) exhibit higher polarity due to the B(OH)₂ group, improving aqueous solubility.

Biological Activity

3-(Benzyloxy)-4-isopropoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18O3

- CAS Number : 99896-31-8

- Molecular Weight : 258.31 g/mol

The compound features a benzaldehyde moiety with benzyloxy and isopropoxy substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that derivatives of benzaldehyde compounds exhibit varying degrees of antimicrobial activity. Studies indicate that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Antioxidants are critical in neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism, leading to reduced viability of pathogens.

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons, thereby neutralizing free radicals.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University examined the effects of various benzaldehyde derivatives, including this compound, on bacterial strains. The results indicated significant inhibition rates against Staphylococcus aureus, suggesting a potential application in treating skin infections.

- Antioxidant Potential : In another study published in the Journal of Medicinal Chemistry, the antioxidant properties were assessed alongside other similar compounds. The findings demonstrated that this compound exhibited comparable scavenging activity to known antioxidants like ascorbic acid at higher concentrations.

Future Directions

Further research is warranted to explore the following areas:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and safety profile.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Formulation Development : Investigating potential formulations for therapeutic applications, particularly in dermatology and infectious disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.